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Compound of Interest

Compound Name: 1-Nitropentane

Cat. No.: B1594721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and reactivity of 1-nitropentane. The document is intended for researchers,

scientists, and professionals in drug development and other fields of chemical synthesis. It

includes a detailed summary of its physicochemical properties, spectroscopic data, a robust

experimental protocol for its synthesis, and a discussion of its primary chemical

transformations.

Chemical Structure and Identification
1-Nitropentane is a primary nitroalkane characterized by a nitro functional group (-NO₂)

attached to the terminal carbon of a five-carbon aliphatic chain.[1][2] Its linear structure results

in minimal steric hindrance around the reactive nitro group.[1]

Table 1: Chemical Identifiers for 1-Nitropentane
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Identifier Value

IUPAC Name 1-nitropentane[3]

CAS Number 628-05-7[1]

Molecular Formula C₅H₁₁NO₂[1]

Molecular Weight 117.15 g/mol [1]

Canonical SMILES CCCCC--INVALID-LINK--[O-][3]

InChI
InChI=1S/C5H11NO2/c1-2-3-4-5-6(7)8/h2-

5H2,1H3[3]

InChIKey BVALZCVRLDMXOQ-UHFFFAOYSA-N[3]

Physicochemical Properties
1-Nitropentane is a colorless to pale yellow liquid at room temperature.[2] It is less soluble in

water but shows good solubility in organic solvents, a property attributable to the moderate

polarity imparted by the nitro group.[2]

Table 2: Physicochemical Data for 1-Nitropentane

Property Value

Density 0.952 g/mL at 25 °C[2]

Boiling Point
173 °C (at 760 mmHg)[4]; 75-76 °C (at 23

mmHg)[2]

Melting Point -24.33 °C (estimate)[2][5]

Flash Point 61 °C (closed cup)[5]

Refractive Index (n20/D) 1.417[2]

Experimental Protocols
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Synthesis of 1-Nitropentane via Nucleophilic
Substitution
The following protocol for the synthesis of 1-nitropentane is adapted from a reliable procedure

for the preparation of primary nitroalkanes published in Organic Syntheses. The reaction

proceeds via a nucleophilic substitution of a primary alkyl halide with a nitrite salt.

Reaction Scheme:

CH3(CH2)3CH2-Br + AgNO2 ether, rt CH3(CH2)3CH2-NO2 + AgBr

Click to download full resolution via product page

Synthesis of 1-Nitropentane.

Materials:

1-Bromopentane (Reagent grade)

Silver nitrite (AgNO₂)

Anhydrous diethyl ether

Anhydrous magnesium sulfate

Distilled water

Equipment:

Round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer and stir bar
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Heating mantle

Separatory funnel

Apparatus for filtration under suction

Rotary evaporator

Distillation apparatus

Procedure:

Preparation of Silver Nitrite: In a fume hood, under minimal light, a solution of silver nitrate in

distilled water is added in portions to a stirred solution of sodium nitrite in distilled water. The

resulting yellow precipitate of silver nitrite is collected by suction filtration, washed with

distilled water, then with alcohol, and finally with ether. It is then dried in a vacuum

desiccator.

Reaction Setup: A round-bottom flask equipped with a magnetic stir bar, a reflux condenser,

and a dropping funnel is charged with a stirred suspension of freshly prepared silver nitrite in

anhydrous diethyl ether.

Addition of 1-Bromopentane: 1-Bromopentane is added dropwise from the dropping funnel to

the stirred suspension of silver nitrite over a period of approximately 2 hours. The reaction is

exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room

temperature for an additional 24 hours to ensure the completion of the reaction.

Work-up: The reaction mixture is filtered to remove the precipitated silver bromide. The filter

cake is washed with a small amount of anhydrous diethyl ether, and the washings are

combined with the filtrate.

Purification: The ether is removed from the filtrate by distillation at atmospheric pressure.

The residual liquid is then distilled under reduced pressure to yield pure 1-nitropentane. The

product should be collected as a colorless liquid.
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Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of 1-nitropentane is characterized by strong absorption bands corresponding

to the nitro group and the alkyl chain.

Table 3: Characteristic IR Absorption Bands for 1-Nitropentane

Wavenumber (cm⁻¹) Assignment

~2960-2850 C-H stretching vibrations of the pentyl group

~1550 Asymmetric NO₂ stretching

~1378 Symmetric NO₂ stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the protons at

different positions along the pentyl chain.

Table 4: ¹H NMR Chemical Shifts for 1-Nitropentane (CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity

H-C-NO₂ (α-protons) ~4.38 Triplet

C-CH₂-C-NO₂ (β-protons) ~2.02 Multiplet

C-CH₂-C-C-NO₂ (γ-protons) ~1.40 Multiplet

CH₃-C-C-C-C-NO₂ (δ-protons) ~1.35 Multiplet

H₃C-C-C-C-C-NO₂ (ε-protons) ~0.93 Triplet

¹³C NMR Spectroscopy: The carbon NMR spectrum shows five distinct signals corresponding

to the five carbon atoms in different chemical environments. The carbon attached to the

electron-withdrawing nitro group is the most deshielded.
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Table 5: Estimated ¹³C NMR Chemical Shifts for 1-Nitropentane (CDCl₃)

Carbon Assignment Estimated Chemical Shift (δ, ppm)

C-NO₂ (C1) ~75

C-C-NO₂ (C2) ~28

C-C-C-C-NO₂ (C3) ~26

C-C-C-C-NO₂ (C4) ~22

CH₃-C-C-C-C-NO₂ (C5) ~14

Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-nitropentane shows fragmentation patterns typical

for nitroalkanes.

Table 6: Major Fragments in the Mass Spectrum of 1-Nitropentane

m/z Assignment

117 [M]⁺ (Molecular ion)

71 [M - NO₂]⁺

43 [C₃H₇]⁺ (Base Peak)

41 [C₃H₅]⁺

29 [C₂H₅]⁺

Reactivity and Applications
1-Nitropentane is a versatile intermediate in organic synthesis, primarily due to the reactivity of

the nitro group.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1594721?utm_src=pdf-body
https://www.benchchem.com/product/b1594721?utm_src=pdf-body
https://www.benchchem.com/product/b1594721?utm_src=pdf-body
https://www.benchchem.com/product/b1594721?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_646-14-0_13CNMR.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9700684/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Nitropentane

1-Pentanamine

Reduction
(e.g., H₂, Pd/C)

Pentanal

Nef Reaction
(1. Base, 2. H₃O⁺)

Michael Adducts

Michael Addition
(Base, α,β-unsaturated carbonyl)

Click to download full resolution via product page

Key reactions of 1-Nitropentane.

Reduction: The nitro group can be readily reduced to a primary amine using various reducing

agents, such as catalytic hydrogenation (H₂ over Pd/C) or metals in acid. This makes 1-
nitropentane a useful precursor for the synthesis of 1-pentanamine.[1]

Nef Reaction: In the presence of a base, the α-proton of 1-nitropentane can be abstracted

to form a nitronate anion. Treatment of this anion with strong acid leads to the formation of

an aldehyde (pentanal) and nitrous oxide.

Michael Addition: The nitronate anion, being a good nucleophile, can participate in Michael

addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of new

carbon-carbon bonds.[1]

Henry Reaction (Nitroaldol Reaction): The nitronate anion can also add to aldehydes and

ketones to form β-nitro alcohols, which are versatile synthetic intermediates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1594721?utm_src=pdf-body-img
https://www.benchchem.com/product/b1594721?utm_src=pdf-body
https://www.benchchem.com/product/b1594721?utm_src=pdf-body
https://www.benchchem.com/product/b1594721?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_646-14-0_13CNMR.htm
https://www.benchchem.com/product/b1594721?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_646-14-0_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In terms of applications, 1-nitropentane serves as a standard for organic nitrogen in

environmental analysis, a solvent in certain laboratory settings, and a building block in the

synthesis of more complex molecules, including potential pharmaceutical candidates where the

nitro group may act as a pharmacophore.[1][5]

Safety and Handling
1-Nitropentane is a flammable liquid and should be handled with appropriate safety

precautions. It is classified as a skin, eye, and respiratory irritant.[3][5] Store in a cool, dry, and

well-ventilated area away from sources of ignition. Use of personal protective equipment,

including safety goggles, gloves, and a respirator, is recommended when handling this

chemical.

Conclusion
1-Nitropentane is a fundamental primary nitroalkane with well-defined chemical and physical

properties. Its versatile reactivity, particularly of the nitro group, makes it a valuable

intermediate in organic synthesis for the introduction of a pentyl moiety or a primary amine.

This guide provides essential technical information to support its safe and effective use in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 1-Nitropentane:
Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594721#1-nitropentane-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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